molecular formula C₂₁₅H₃₅₈N₇₂O₆₆S B549885 Somatorelin CAS No. 83930-13-6

Somatorelin

Cat. No.: B549885
CAS No.: 83930-13-6
M. Wt: 5040 g/mol
InChI Key: JAHCMOSSKRAPEL-IBFVROBCSA-N
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Description

Somatorelin, also known as growth hormone-releasing hormone, is a synthetic peptide that mimics the natural growth hormone-releasing hormone produced in the hypothalamus. It is primarily used as a diagnostic agent to determine growth hormone deficiency.

Mechanism of Action

Target of Action

Somatorelin, also known as growth hormone-releasing hormone (GHRH), is a synthetic version of the naturally occurring GHRH . Its primary target is the somatotropic cells of the anterior pituitary gland . These cells are responsible for the synthesis and secretion of growth hormone (GH), which plays a crucial role in growth regulation, muscle and fat mass regulation, blood glucose level regulation, and lipid regulation .

Mode of Action

This compound acts by binding to the GHRH receptors on the anterior pituitary gland . This binding stimulates the synthesis and release of growth hormone (GH) from the somatotropic cells . The released GH then acts on various tissues throughout the body, promoting growth and metabolic functions .

Biochemical Pathways

The action of this compound primarily affects the growth hormone regulatory pathway. By stimulating the release of GH, it indirectly influences several downstream effects. GH acts on the liver to stimulate the production of Insulin-like Growth Factor 1 (IGF-1), which promotes growth and development of bones, muscles, and other organs. GH also has direct effects on fat and carbohydrate metabolism, and it helps maintain blood glucose levels .

Pharmacokinetics

The pharmacokinetics of this compound, like other peptide hormones, involves absorption, distribution, metabolism, and excretion (ADME). Generally, peptide hormones are absorbed into the bloodstream, distributed throughout the body, metabolized mainly in the liver and kidneys, and excreted in urine .

Result of Action

The primary result of this compound’s action is the increased synthesis and release of GH. This leads to an increase in IGF-1 levels, promoting growth and development in children and maintaining anabolic processes in adults. It also influences fat and carbohydrate metabolism, helping to maintain blood glucose levels .

Biochemical Analysis

Biochemical Properties

Somatorelin interacts with somatostatin receptors (SSTRs) present on the surface of various cells . The binding of this compound to these receptors inhibits the release of several other hormones, including growth hormone, insulin, and glucagon .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways. It inhibits the release of various hormones, thereby affecting cellular metabolism . For instance, by inhibiting the release of growth hormone, it can affect cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to somatostatin receptors (SSTRs). This binding inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and leading to decreased release of various hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can degrade over time or under certain conditions . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Lower doses can effectively inhibit hormone release, while higher doses may lead to adverse effects . The exact dosage required can depend on the specific condition being treated .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in hormone synthesis and release, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via binding to somatostatin receptors (SSTRs) . It can also affect its own localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is largely determined by the distribution of somatostatin receptors (SSTRs). These receptors are found in various compartments and organelles within the cell, directing this compound to these locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Somatorelin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid.

Industrial Production Methods: In industrial settings, this compound is produced using recombinant DNA technology. This involves inserting the gene encoding growth hormone-releasing hormone into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Somatorelin undergoes various chemical reactions, including:

    Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products:

Scientific Research Applications

Somatorelin has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating growth hormone secretion and its effects on various physiological processes.

    Medicine: Used in diagnostic tests for growth hormone deficiency and studied for potential therapeutic applications in conditions such as aging, cognitive impairment, and sleep disorders.

    Industry: Employed in the production of recombinant growth hormone-releasing hormone for research and clinical use.

Comparison with Similar Compounds

    Sermorelin: A shorter synthetic peptide that also mimics growth hormone-releasing hormone.

    Tesamorelin: A modified version of growth hormone-releasing hormone with enhanced stability and potency.

    Corticorelin: A peptide that stimulates the release of adrenocorticotropic hormone.

Uniqueness of Somatorelin: this compound is unique in its ability to accurately mimic the natural growth hormone-releasing hormone, making it an effective diagnostic agent for growth hormone deficiency. Its synthetic nature allows for precise control over its structure and function, enabling the development of analogs with specific properties .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHCMOSSKRAPEL-IBFVROBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H358N72O66S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232828
Record name Somatorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5040 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83930-13-6
Record name Somatorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Somatorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Somatorelin and how does it work?

A1: this compound, also known as Growth Hormone-Releasing Hormone (GHRH), is a 44-amino acid peptide hormone that stimulates the production and release of growth hormone (GH) from the anterior pituitary gland []. It achieves this by binding to GHRH receptors on the surface of somatotroph cells in the pituitary gland, triggering a cascade of intracellular events that ultimately lead to GH synthesis and secretion [].

Q2: How can the GH response to this compound be used in clinical diagnostics?

A2: The GH response to this compound administration can be used to differentiate Parkinson's disease (PD) from multiple system atrophy (MSA) []. Research has shown that patients with PD exhibit a significantly increased GH response to a subthreshold dose of this compound compared to patients with MSA or healthy controls []. This heightened response may indicate hypersensitivity of extrastriatal dopamine receptors in PD patients [].

Q3: Can this compound administration be detected through biomarkers?

A3: Yes, longitudinal monitoring of Insulin-like Growth Factor I (IGF-I) and/or the calculated GH-2000 score can effectively detect this compound intake in men []. This approach is based on the premise that this compound administration leads to increased GH levels, which in turn elevates IGF-I levels []. By establishing individual baseline thresholds, deviations indicative of this compound use can be identified [].

Q4: Are there any challenges in using IGF-I as a biomarker for this compound administration?

A4: While effective in men, using IGF-I as a biomarker for this compound administration in women presents challenges due to the higher intra-individual variation of IGF-I levels observed across the menstrual cycle []. This variability can complicate the interpretation of longitudinal data and potentially mask the effects of this compound administration [].

Q5: Beyond its diagnostic utility, are there other applications of this compound?

A5: this compound has shown promise in treating various conditions, including pituitary hypoplasia and dwarfism []. Its ability to stimulate GH production makes it a potential therapeutic agent for growth disorders [].

Q6: What is the molecular formula and weight of this compound?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they identify it as a 44-amino acid peptide []. Further research using scientific databases or literature would be required to obtain this specific information.

Q7: Has chemical synthesis been employed for the production of this compound?

A7: Yes, this compound can be synthesized using chemical methods such as Native Chemical Ligation (NCL) combined with photodesulfurization [, ]. Flow chemistry techniques have been successfully employed to accelerate these processes, enabling faster and more efficient production of this compound compared to traditional batch methods [, ].

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